D-sorbitol, potassium salt is a compound derived from D-sorbitol, a sugar alcohol primarily produced from the hydrogenation of D-glucose. This compound has gained attention for its various applications in food, pharmaceutical, and cosmetic industries due to its properties as a low-calorie sweetener and humectant. The potassium salt form of D-sorbitol is particularly important in specific applications where potassium supplementation is beneficial.
D-sorbitol is naturally found in various fruits and plants, including berries and seaweeds. Industrially, it is synthesized through the hydrogenation of D-glucose, which can be derived from corn syrup or other carbohydrate sources. The potassium salt of D-sorbitol is typically produced by neutralizing D-sorbitol with potassium hydroxide or another potassium source, resulting in a compound that retains the functional properties of sorbitol while also providing potassium ions.
D-sorbitol, potassium salt belongs to the class of polyols or sugar alcohols. It is classified as a carbohydrate derivative and is recognized for its low caloric content compared to traditional sugars. In terms of chemical classification, it can be categorized under alkali metal salts due to the presence of potassium.
The synthesis of D-sorbitol, potassium salt primarily involves two steps: the production of D-sorbitol from D-glucose and the subsequent formation of the potassium salt.
The process requires careful control of temperature and pressure during hydrogenation to maximize yield and minimize by-products. The neutralization step must also be controlled to ensure complete conversion without excess base.
D-sorbitol can undergo various chemical reactions, including oxidation and reduction processes.
The oxidation process involves controlling pH levels and concentrations to optimize yield while minimizing unwanted side reactions.
The mechanism by which D-sorbitol functions as a sweetener and humectant involves its interaction with biological systems:
Research indicates that sorbitol has about 60% the sweetness of sucrose but with only 2.6 calories per gram compared to sucrose's 4 calories per gram.
D-sorbitol, potassium salt has various scientific uses:
D-Sorbitol, potassium salt (CAS No. 197852-63-4) is an ionic complex formed by combining the sugar alcohol D-sorbitol (C₆H₁₄O₆) with potassium ions. The parent compound, D-sorbitol (systematic IUPAC name: (2S,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol), is a six-carbon polyol with multiple stereocenters. Its potassium salt derivative arises from the replacement of one or more hydroxyl group hydrogens with potassium atoms, typically forming via an acid-base reaction with potassium hydroxide. This substitution modifies its physicochemical properties, including solubility and crystallinity, while retaining the core sorbitol structure [1] [5] [9].
The compound is alternatively named as D-glucitol potassium salt or potassium D-sorbitolate, reflecting its carbohydrate alcohol origin. Its E number (E420) classifies it as a food-grade polyol, though the salt form itself lacks a separate E designation. Regulatory databases such as DrugBank (DB01638) and CAS registry (197852-63-4) catalog it as a distinct entity from native sorbitol [5] [7] [9].
Table 1: Nomenclature and Identifiers of D-Sorbitol, Potassium Salt
Category | Identifier |
---|---|
Systematic IUPAC Name | Potassium (2S,3R,4R,5R)-1,2,3,4,5,6-hexahydroxyhexane |
CAS Registry Number | 197852-63-4 |
Molecular Formula | C₆H₁₄O₆·K (simplified) |
Synonyms | D-Glucitol potassium salt; Potassium D-sorbitolate |
DrugBank Accession | DB01638 |
D-Sorbitol was first isolated in 1872 from the berries of Sorbus aucuparia (mountain ash) by French chemist Jean-Baptiste Boussingault. The potassium salt emerged later as an industrial derivative during the mid-20th century, coinciding with advancements in electrolytic reduction and catalytic hydrogenation technologies. Early synthetic routes involved the electrochemical reduction of glucose in potassium-containing electrolytes, yielding crude sorbitol-potassium mixtures. The isolation of the pure salt form was achieved through crystallization optimization documented in patent literature, such as US6150570A (1997), which detailed methods for producing non-hygroscopic crystalline sorbitol variants [1] [3] [8].
Industrial interest surged with the discovery of sorbitol’s functional versatility. The potassium salt, in particular, gained attention for its enhanced solubility and stability compared to native sorbitol, making it suitable for specialized pharmaceutical and chemical applications. By the 1980s, production scaled significantly, driven by demand for excipients in solid-dose medications and as a catalyst or stabilizer in organic synthesis [3] [6].
Natural Occurrence:D-Sorbitol occurs naturally in fruits like apples (1–3 g/100 g), pears (2–3 g/100 g), and prunes (15 g/100 g). It functions as a photosynthetic metabolite and osmoprotectant in plants. However, the potassium salt is not known to exist in significant quantities biologically. Trace potassium complexes may form in planta due to ionic interactions, but these are transient and not isolable as stable compounds [1] [4] [8].
Industrial Synthesis:The potassium salt is produced exclusively via synthetic routes:
Table 2: Comparison of Production Methods for D-Sorbitol, Potassium Salt
Method | Key Conditions | Yield | Purity | Advantages |
---|---|---|---|---|
Catalytic Hydrogenation | 120–150°C; Ni catalyst; KOH | >95% | >98% | High efficiency; Scalable |
Electrochemical Reduction | Aqueous KCl; Cathodic reduction | 70–80% | 85–90% | Catalyst-free; Simplified steps |
Melt Crystallization | Vacuum evaporation; 94–96°C | 90–93% | >99% | Non-hygroscopic crystals |
The potassium salt’s physicochemical behavior—including solubility (>235 g/100 mL water at 25°C), melting point (stable to 100°C), and low hygroscopicity—makes it preferable for applications requiring precise stoichiometry or moisture resistance, such as polymer plasticizers or solid-dose pharmaceuticals [3] [8].
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